REACTION_SMILES
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[C:1]([OH:2])(=[O:3])[CH2:4][CH2:5][C:6]([OH:7])=[O:8].[C:31]([O:32][CH:33]([CH3:34])[CH3:35])(=[O:36])[CH3:37].[C:9]([OH:10])([OH:11])=[O:12].[NH:13]1[CH2:14][CH:15]([NH:18][c:19]2[c:20]3[cH:21][cH:22][n:23][cH:24][c:25]3[cH:26][cH:27][cH:28]2)[CH2:16][CH2:17]1.[Na+:30].[OH-:29]>>[C:9](=[O:10])([OH:11])[OH:12].[NH:13]1[CH2:14][CH:15]([NH:18][c:19]2[c:20]3[cH:21][cH:22][n:23][cH:24][c:25]3[cH:26][cH:27][cH:28]2)[CH2:16][CH2:17]1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C(O)CCC(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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CC(=O)OC(C)C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1cc(NC2CCNC2)c2ccncc2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
c1cc(NC2CCNC2)c2ccncc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([OH:2])(=[O:3])[CH2:4][CH2:5][C:6]([OH:7])=[O:8].[C:31]([O:32][CH:33]([CH3:34])[CH3:35])(=[O:36])[CH3:37].[C:9]([OH:10])([OH:11])=[O:12].[NH:13]1[CH2:14][CH:15]([NH:18][c:19]2[c:20]3[cH:21][cH:22][n:23][cH:24][c:25]3[cH:26][cH:27][cH:28]2)[CH2:16][CH2:17]1.[Na+:30].[OH-:29]>>[C:9](=[O:10])([OH:11])[OH:12].[NH:13]1[CH2:14][CH:15]([NH:18][c:19]2[c:20]3[cH:21][cH:22][n:23][cH:24][c:25]3[cH:26][cH:27][cH:28]2)[CH2:16][CH2:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CCC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1cc(NC2CCNC2)c2ccncc2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
c1cc(NC2CCNC2)c2ccncc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |